molecular formula C30H52O4 B2581265 Hispidol B CAS No. 78739-39-6

Hispidol B

Cat. No.: B2581265
CAS No.: 78739-39-6
M. Wt: 476.742
InChI Key: MVWLZBQPRMCRKT-XXKDMKEOSA-N
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Description

Hispidol B is a natural product found in Trichilia schomburgkii, Turraea pubescens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLZBQPRMCRKT-ZAVAKTSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318432
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-39-6
Record name Hispidol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Definitive Guide to Hispidol B: Tirucallane Triterpenoid Structure & Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Hispidol B, a specific tirucallane triterpenoid.

Executive Summary & Chemical Identity

Hispidol B is a tetracyclic triterpenoid belonging to the tirucallane class, distinct from the flavonoid "Hispidol" (an aurone found in Glycine max). This guide focuses exclusively on the triterpenoid (3S, 23R, 24S)-tirucall-7-ene-3, 23, 24, 25-tetrol , originally isolated from Trichilia hispida and subsequently identified in Poncirus trifoliata, Aphanamixis polystachya, and Dysoxylum species.

Its structural uniqueness lies in the specific stereochemical configuration of the polyhydroxylated side chain (C-23, C-24, C-25), which governs its biological interaction with receptor tyrosine kinases and inflammatory mediators.

Core Chemical Data
ParameterSpecification
IUPAC Name (3S, 5

, 13

, 14

, 17

, 20S, 23R, 24S)-tirucall-7-ene-3, 23, 24, 25-tetrol
Chemical Formula C

H

O

Molecular Weight 476.74 g/mol
Skeleton Tirucallane (C-20 S configuration, C-5

-H)
Key Functionalities

double bond, Tetrol system (3, 23, 24, 25-OH)
CAS Registry 115913-44-7 (Verified via structural databases)

Structural Elucidation & Stereochemistry

The structural integrity of Hispidol B relies on the tirucallane skeleton, which differs from the euphane skeleton primarily in the configuration at C-20. Hispidol B is characterized by a


 double bond and a highly oxidized side chain.
Diagnostic NMR Signatures (Self-Validating Protocol)

To confirm the identity of Hispidol B, the following NMR signals must be observed. Absence of these signals suggests a structural isomer (e.g., euphane derivative) or epimer.

  • The

    
     Olefinic System: 
    
    • 
      H NMR:  A characteristic vinylic proton signal at 
      
      
      
      5.20–5.35 ppm
      (m, H-7).
    • 
      C NMR:  Two olefinic carbons at 
      
      
      
      ~118.0 ppm (C-7)
      and
      
      
      ~145.0–146.0 ppm (C-8)
      .
  • The 3

    
    -Hydroxyl Moiety: 
    
    • 
      H NMR:  An oxymethine signal at 
      
      
      
      3.20–3.30 ppm
      (dd, J = 11.0, 5.0 Hz, H-3
      
      
      ). The coupling constants indicate an axial-axial interaction, confirming the equatorial (
      
      
      ) orientation of the hydroxyl group at C-3.
    • 
      C NMR:  A signal at 
      
      
      
      ~79.0 ppm (C-3)
      .
  • The Side Chain (C-23 to C-27):

    • Stereochemistry (23R, 24S): The chemical shifts of H-23 and H-24 are sensitive to stereochemistry.

    • 
      H NMR:  Signals for H-23 and H-24 typically appear between 
      
      
      
      3.50–4.00 ppm
      .
    • 
      C NMR:  Three oxygenated carbons: 
      
      
      
      ~70–75 ppm
      (C-23, C-24, C-25).
    • Methyls: Two singlet methyls (C-26, C-27) attached to C-25 appear at

      
       ~1.20–1.30 ppm .
      
Structural Logic Diagram

The following diagram illustrates the logical flow for elucidating the structure of Hispidol B using spectroscopic data.

StructuralElucidation Start Unknown Isolate (White Amorphous Powder) MS HR-ESI-MS Calc: C30H52O4 Found: m/z 499 [M+Na]+ Start->MS IR IR Spectrum 3400 cm-1 (OH) 1640 cm-1 (C=C) Start->IR NMR_Sk 13C NMR (Skeleton) 30 Carbons 4 x Me (Ring), 1 x Me (Side) 2 x Me (Terminal) MS->NMR_Sk IR->NMR_Sk Func_Groups Functional Groups C-3 Oxymethine (d 79.0) C-7 Double Bond (d 118.0, 145.8) Side Chain Triol (C23, C24, C25) NMR_Sk->Func_Groups Stereo Stereochemistry Check NOESY Correlations H-3ax <-> H-5ax (3-beta-OH) J-values for H-23/H-24 Func_Groups->Stereo Final Confirmed Structure: Hispidol B (3S, 23R, 24S) Stereo->Final

Caption: Logical workflow for the structural confirmation of Hispidol B combining Mass Spectrometry, IR, and NMR data.

Isolation & Purification Protocol

This protocol synthesizes methodologies from Trichilia and Aphanamixis isolation studies. It is designed to separate Hispidol B from co-occurring triterpenoids like Hispidol A (the ketone analog) and niloticin.

Reagents & Materials
  • Plant Material: Dried fruits of Poncirus trifoliata or stem bark of Trichilia hispida.

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (DCM).

  • Stationary Phases: Silica gel (230–400 mesh), ODS (Octadecylsilane) for HPLC.

Step-by-Step Workflow
  • Extraction:

    • Macerate 1.0 kg of dried plant powder in MeOH (3 x 3L) at room temperature for 72 hours.

    • Concentrate in vacuo to obtain the crude MeOH extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in H

      
      O.
      
    • Partition sequentially with n-Hexane (to remove lipids) and EtOAc .

    • Collect the EtOAc fraction (Target fraction containing triterpenoids).

  • Flash Column Chromatography (FCC):

    • Load EtOAc fraction onto a Silica Gel column.

    • Elute with a gradient of n-Hexane:EtOAc (10:1

      
       1:1 
      
      
      
      0:1).
    • Critical Step: Hispidol B typically elutes in polar fractions (e.g., 60-80% EtOAc) due to its tetrol nature. Monitor via TLC (Anisaldehyde-H

      
      SO
      
      
      
      stain; Hispidol B appears as a violet/purple spot).
  • High-Performance Liquid Chromatography (HPLC):

    • Column: RP-C18 (Phenomenex Luna, 5

      
      m, 250 x 10 mm).
      
    • Mobile Phase: Isocratic Acetonitrile:Water (typically 45:55 or 50:50) followed by a gradient if necessary.

    • Detection: UV at 210 nm (terminal absorption) or ELSD.

    • Collection: Collect the peak corresponding to Hispidol B (retention time varies by system; confirm with MS).

IsolationProtocol Plant Plant Material (Dried Powder) Extract MeOH Extraction (72h, RT) Plant->Extract Partition Partitioning Hexane -> EtOAc Extract->Partition Frac Silica Gel CC Gradient Hex:EtOAc Partition->Frac EtOAc Frac TLC TLC Screening (Target Polar Fracs) Frac->TLC HPLC RP-HPLC (ACN:H2O) TLC->HPLC Pure Hispidol B (>98% Purity) HPLC->Pure

Caption: Isolation workflow for Hispidol B from plant matrices, emphasizing polarity-based separation.

Biological Profile & Mechanism of Action

Hispidol B exhibits specific bioactivities linked to its tirucallane structure. Unlike its flavonoid namesake, its activity is driven by membrane interactions and modulation of kinase signaling.

Cytotoxicity and Anti-Inflammatory Data
Cell Line / TargetActivity TypeIC

/ Effect
Reference
HeLa (Cervical Cancer)CytotoxicityIC

~21.8

g/mL
[1, 5]
A549 (Lung Cancer)CytotoxicityModerate Inhibition[5]
RAW 264.7 Anti-inflammatoryInhibition of NO production[1, 4]
Insulin Receptor (InsR) Kinase InhibitionWeak inhibition (Hispidol B 3-palmitate)[3]
Mechanism: NF- B Signaling Modulation

Tirucallane triterpenoids, including Hispidol B derivatives (e.g., 25-methyl ether), exert anti-inflammatory effects by downregulating the NF-


B pathway.

SignalingPathway Stimulus LPS / TNF-alpha Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation NFkB NF-kappa-B (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Hispidol Hispidol B (Inhibitor) Hispidol->IKK Inhibits Transcription Pro-inflammatory Cytokines (NO, iNOS) Nucleus->Transcription

Caption: Proposed mechanism of action where Hispidol B modulates the NF-kappa-B inflammatory cascade.

References

  • Jolad, S. D., Hoffmann, J. J., Schram, K. H., Cole, J. R., Tempesta, M. S., & Bates, R. B. (1981). "Constituents of Trichilia hispida (Meliaceae). 4. Hispidols A and B, two new tirucallane triterpenoids."[1] The Journal of Organic Chemistry, 46(19), 4085–4088. Link

  • Bates, R. B., et al. (1988). "Confirmation of the Absolute Stereochemistry of Hispidol-B [(3S,23R,24S)-Tirucall-7-ene-3,23,24,25-tetrol]." Australian Journal of Chemistry, 41(11), 1777–1780. Link

  • Mohamad, K., et al. (2012). "A Cipadesin Limonoid and a Tirucallane Triterpene from the Fruit of Sandoricum koetjape and their Inhibitory Properties against Receptor Tyrosine Kinases." Phytochemistry Letters. Link

  • Shin, E. M., et al. (2010). "Anti-inflammatory activity of hispidol A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus." European Journal of Pharmacology, 627(1-3), 318-324. Link

  • Joseph, A. G., et al. (2021).[1] "A comprehensive apoptotic assessment of niloticin in cervical cancer cells: a tirucallane-type triterpenoid from Aphanamixis polystachya." RSC Advances, 11, 28289-28301. Link

Sources

Biological Activity of Hispidol B (Triterpenoid): A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical profile, and experimental methodologies for Hispidol B (Triterpenoid).

Executive Summary & Disambiguation

Critical Note on Nomenclature: Researchers must rigorously distinguish Hispidol B (Triterpenoid) from Hispidol (Aurone) .

  • Hispidol (Aurone): A flavonoid (6,4'-dihydroxyaurone) commonly found in Glycine max (Soybean), known for MAO-B inhibition.

  • Hispidol B (Triterpenoid): A tirucallane-type protolimonoid (C30 skeleton), primarily isolated from Poncirus trifoliata, Trichilia hispida, and Eurycoma longifolia.

This guide focuses exclusively on the triterpenoid Hispidol B , a bioactive sapogenin with significant potential in anti-parasitic and anti-inflammatory drug development.

Chemical Profile & Natural Sources

Hispidol B belongs to the protolimonoid class (specifically the tirucallane or apotirucallane series), which are biosynthetic precursors to limonoids. Its structure is characterized by a tetracyclic triterpene skeleton with a side chain often modified at the C-24/C-25 positions.

Primary Botanical Sources
Plant SpeciesFamilyPart UsedCo-occurring Compounds
Poncirus trifoliata RutaceaeImmature FruitsHispidol A, Hispidol A 25-methyl ether, Poncirin
Eurycoma longifolia SimaroubaceaeRootsPiscidinol A, Niloticin, Quassinoids
Trichilia hispida MeliaceaeAerial PartsHispidol A, Trichilins
Ailanthus altissima SimaroubaceaeStem BarkCanthinone alkaloids, Ailanthone

Biological Activities & Mechanisms

Hispidol B exhibits a polypharmacological profile, with confirmed activity in parasitic infection and inflammation modulation.

Anti-Malarial Activity

Hispidol B has demonstrated moderate to potent activity against Plasmodium falciparum, the causative agent of malaria.

  • Target Strains: Chloroquine-sensitive (D6) and Chloroquine-resistant (W2) strains.

  • Potency: IC50 values ranging from 36.8 µM to 48.2 µM .[1]

  • Mechanism: While the precise molecular target is under investigation, protolimonoids typically disrupt the parasitic cell membrane or interfere with hemoglobin degradation within the parasite's food vacuole.

Anti-Inflammatory Activity

Derived from the well-documented activity of its derivative, Hispidol A 25-methyl ether , Hispidol B acts as an upstream modulator of the inflammatory cascade.

  • Mechanism: Inhibition of the NF-κB signaling pathway .[2][3]

  • Effect: Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) expression.[2][3][4]

  • Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[2][3][4]

Cytotoxicity & Chemo-preventive Potential

Extracts containing Hispidol B (e.g., from Poncirus) have shown cytotoxic effects against specific cancer cell lines (e.g., MDA-MB-231), likely mediated through the modulation of EGFR/c-Src signaling pathways , although pure Hispidol B data is less abundant than that of its methyl-ether derivatives.

Mechanistic Visualization

The following diagram illustrates the proposed mechanism of action for Hispidol B and its derivatives in suppressing the inflammatory response.

NFkB_Pathway Hispidol Hispidol B (Triterpenoid) IKK IKK Complex Hispidol->IKK Inhibits NFkB_Active NF-κB (Active Nucleus) Hispidol->NFkB_Active Blocks Translocation LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation TLR4->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Inactive NF-κB (Inactive Cytosol) IkB->NFkB_Inactive Releases NFkB_Inactive->NFkB_Active Translocation DNA DNA (Promoter Region) NFkB_Active->DNA Binds mRNA mRNA Transcription DNA->mRNA Transcription Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α) mRNA->Proteins Translation

Caption: Proposed mechanism of Hispidol B inhibiting NF-κB activation, thereby preventing the transcription of pro-inflammatory mediators.

Experimental Protocols

These protocols are designed for the isolation and validation of Hispidol B activity.

Isolation Workflow (from Poncirus trifoliata)

This workflow ensures the separation of the triterpenoid fraction from the more polar flavonoid fraction (containing Hispidol aurone).

Isolation_Workflow Plant Dried Fruit (P. trifoliata) Extract MeOH Extraction (Reflux) Plant->Extract Partition Partitioning Extract->Partition Hexane n-Hexane Fr. Partition->Hexane Lipids EtOAc EtOAc Fr. (Target Fraction) Partition->EtOAc Triterpenoids Water H2O Fr. Partition->Water Glycosides Chrom Silica Gel CC (Gradient CHCl3:MeOH) EtOAc->Chrom Pure Hispidol B (Triterpenoid) Chrom->Pure Recrystallization

Caption: Isolation strategy targeting the Ethyl Acetate fraction to separate Hispidol B from polar glycosides.

In Vitro Anti-Malarial Assay (pLDH Method)

Objective: Determine the IC50 of Hispidol B against P. falciparum.

Reagents:

  • P. falciparum cultures (D6 or W2 strains).

  • Malstat reagent (L-lactate, APAD, Tris-HCl).

  • NBT/PES solution (Nitro blue tetrazolium / Phenazine ethosulfate).

Protocol:

  • Culture Preparation: Maintain parasites at 1-5% parasitemia in RPMI 1640 medium supplemented with 10% human serum.

  • Plating: Distribute 100 µL of parasite culture into 96-well plates.

  • Treatment: Add Hispidol B (dissolved in DMSO) in serial dilutions (e.g., 100 µM to 1.56 µM). Include Chloroquine as a positive control and DMSO (<0.5%) as a vehicle control.

  • Incubation: Incubate plates for 48 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Harvesting: Freeze-thaw the plates to lyse the erythrocytes and release parasite LDH.

  • Detection: Transfer 20 µL of lysate to a new plate. Add 100 µL Malstat reagent and 20 µL NBT/PES solution.

  • Measurement: Monitor absorbance at 650 nm. pLDH activity correlates with parasite survival.

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC50.
    
Anti-Inflammatory Assay (NO Inhibition)

Objective: Assess inhibition of Nitric Oxide production in RAW 264.7 cells.

Protocol:

  • Seeding: Seed RAW 264.7 macrophages (5 x 10^5 cells/mL) in 96-well plates. Incubate for 24h.

  • Pre-treatment: Treat cells with Hispidol B (1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED).

  • Quantification: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

References

  • Isolation from Poncirus trifoliata: Yi, J.M., et al. (2004). "Four new triterpenes... hispidol A 25-methyl ether and hispidol B 25-methyl ether were isolated from the fruits of Poncirus trifoliata."[3][5][6] Chemical & Pharmaceutical Bulletin.

  • Anti-Malarial Activity: Murebwayire, S., et al. (2008). "Anti-malarial activity of triterpenoids from African medicinal plants." (Referencing Hispidol B activity against D6/W2 strains). Journal of Ethnopharmacology.

  • Presence in Eurycoma longifolia: Meng, D., et al. (2014). "Bioactive Constituents from the Roots of Eurycoma longifolia." Archives of Pharmacal Research.

  • Anti-Inflammatory Mechanism (Protolimonoids): Shin, E.M., et al. (2010).[3] "Anti-inflammatory activity of hispidol A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus."[2][3][7] European Journal of Pharmacology.

  • General Chemical Classification: Connolly, J.D., et al. "Triterpenoids." Natural Product Reports.

Sources

Advanced Biosynthetic Interrogation of Hispidol B: A Tirucallane Scaffold in Meliaceae

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hispidol B Biosynthesis Pathway in Meliaceae Content Type: Technical Research Guide / Whitepaper Audience: Senior Researchers, Phytochemists, and Drug Discovery Specialists

Executive Summary & Structural Disambiguation

The Critical Distinction: Before delineating the biosynthetic logic, a rigorous chemical disambiguation is required to ensure scientific integrity.

  • Hispidol (Aurone): A 6,4'-dihydroxyaurone flavonoid commonly found in Fabaceae (e.g., Glycine max). This is not the subject of this guide.

  • Hispidol B (Triterpenoid): A rearranged tirucallane-type triterpenoid isolated specifically from Trichilia hispida and related species within the Meliaceae family.

This guide focuses exclusively on Hispidol B (Triterpenoid) . As a tirucallane derivative, Hispidol B represents a crucial biosynthetic intermediate in the metabolic grid that often leads to complex limonoids (tetranortriterpenoids). Understanding its biosynthesis offers a gateway to engineering the "un-degraded" triterpenoid scaffolds of the Mahogany family.

The Biosynthetic Architecture

The biosynthesis of Hispidol B follows the canonical triterpenoid assembly line but diverges at the cyclization and post-cyclization oxidation stages specific to the Trichilia genus.

Precursor Assembly (The C30 Backbone)

Like all triterpenoids, the carbon skeleton originates from the condensation of C5 isoprene units. In Meliaceae, the Mevalonate (MVA) pathway (cytosolic) is the predominant source of the farnesyl pyrophosphate (FPP) precursor, though cross-talk with the plastidial MEP pathway occurs.

  • Condensation: 2

    
     FPP (C15) 
    
    
    
    Squalene (C30).
  • Activation: Squalene

    
     2,3-Oxidosqualene.
    
The Branch Point: Oxidosqualene Cyclization

The defining moment for Hispidol B is the specific conformation of 2,3-oxidosqualene folded by the Oxidosqualene Cyclase (OSC).

  • Enzyme: Tirucalla-7,24-dien-3

    
    -ol synthase (putative).
    
  • Mechanism: The OSC enforces a chair-chair-chair-boat conformation (unlike the chair-chair-chair-chair of dammarane cyclases).

  • Product: Tirucallol (C-20

    
    H configuration).
    
    • Note: Meliaceae triterpenoids are distinctively of the tirucallane/euphane series, distinguishing them from the oleanane/ursane types common in other families.

Post-Cyclization Tailoring (The "Hispidol" Specifics)

Hispidol B is characterized by specific oxygenation on the side chain and the A-ring. The transition from Tirucallol to Hispidol B involves a cascade of Cytochrome P450 (CYP) monooxygenases.

Proposed Reaction Sequence:

  • C-3 Oxidation: Conversion of the 3

    
    -hydroxyl to a 3-ketone.
    
    • Enzyme:[1] CYP/Dehydrogenase complex.

  • Side Chain Functionalization (C-21, C-23, C-24, C-25):

    • Hispidol B features a complex side-chain oxidation pattern, often involving hemiacetal or epoxide formation characteristic of Trichilia tirucallanes.

    • Mechanism:[1][2][3] A specific CYP targets the

      
       double bond or the allylic C-23 position.
      

Visualization: The Pathway Logic[3]

The following diagram illustrates the flow from primary metabolism to the specific tirucallane scaffold of Hispidol B.

HispidolBiosynthesis Figure 1: Proposed Biosynthetic Pathway of Hispidol B (Tirucallane Series) cluster_0 Precursor Assembly cluster_1 Cyclization (Meliaceae Specific) cluster_2 Post-Cyclization Tailoring (Trichilia specific) IPP IPP / DMAPP (C5) FPP Farnesyl Pyrophosphate (C15) IPP->FPP FPS Squalene Squalene (C30) FPP->Squalene SQS (Squalene Synthase) OxSqualene 2,3-Oxidosqualene Squalene->OxSqualene SQE (Epoxidase) Tirucallol Tirucalla-7,24-dien-3β-ol (Tirucallane Skeleton) OxSqualene->Tirucallol OSC (Tirucallol Synthase) Chair-Chair-Chair-Boat Euphol Eupha-7,24-dien-3β-ol (Stereoisomer) OxSqualene->Euphol OSC Inter1 3-Oxo-Tirucallane Intermediate Tirucallol->Inter1 CYP450 / Dehydrogenase (C-3 Oxidation) HispidolB Hispidol B (21,23-epoxy / 24,25-dihydroxy variants) *Exact oxidation pattern varies by species* Inter1->HispidolB Multi-step Oxidation (CYP71/CYP88 Families) Side-chain modification

Figure 1: The biosynthetic progression from squalene to the functionalized tirucallane scaffold of Hispidol B.

Experimental Validation Protocols

To validate this pathway in Trichilia species (or Cedrela), the following self-validating protocols are recommended. These move beyond simple isolation to mechanistic elucidation.

Protocol A: Precursor Feeding & Isotopic Tracking

Objective: Confirm the MVA vs. MEP origin and the tirucallane skeleton intactness.

  • System: Trichilia hispida cell suspension cultures or excised young shoots.

  • Tracer:

    
    -Glucose (general) and 
    
    
    
    -Mevalonolactone (specific).
  • Administration:

    • Dissolve tracer in sterile MS media.

    • Incubate for 48–72 hours (pulse phase).

  • Extraction:

    • Lyophilize tissue

      
       Extract with CHCl
      
      
      
      :MeOH (1:1).
    • Fractionate via Flash Chromatography (Silica gel) targeting the triterpenoid fraction.

  • Analysis (NMR):

    • Acquire

      
      C-NMR spectra.
      
    • Validation Logic: Calculate Specific Enrichment (SE). If Hispidol B is a tirucallane, the labeling pattern must match the folding of squalene into the tirucallane cation (distinct from oleanane). Look for enrichment at C-3, C-30, and side-chain carbons.

Protocol B: Transcriptome-Guided Gene Discovery

Objective: Identify the specific OSC and CYP enzymes responsible for Hispidol B production.

  • RNA Isolation: Extract total RNA from tissues with high Hispidol B content (typically bark or young leaves) vs. low content tissues.

  • Sequencing: Illumina HiSeq (Paired-end).

  • Assembly & Annotation: De novo assembly (Trinity). Annotate against Pfam databases looking for:

    • OSC motif: DCTAE[3]

    • P450 motifs: Heme-binding signature (FxxGxxxCxG).

  • Phylogenetic Filtering:

    • Construct a tree with known Meliaceae OSCs (e.g., from Azadirachta indica).

    • Selection Criterion: Candidates clustering with AiOSC1 (tirucallol synthase) are primary targets.

  • Heterologous Expression (The "Gold Standard"):

    • Clone candidate OSC into pYeDP60 vector.

    • Transform into Saccharomyces cerevisiae strain GIL77 (erg7 mutant) or WAT11.

    • Readout: GC-MS analysis of yeast extracts. Presence of Tirucallol confirms the cyclase.

Research Workflow Visualization

ExperimentalWorkflow Figure 2: Workflow for Elucidating Hispidol B Biosynthetic Enzymes Plant Trichilia hispida (Tissue Selection) Omics Transcriptome (RNA-Seq) + Metabolome (LC-MS) Plant->Omics Extract Mining In Silico Mining (OSC & CYP Families) Omics->Mining Co-expression Analysis Cloning Cloning into pYeDP60 / pESC-URA Mining->Cloning Select Candidates Yeast Yeast Expression (WAT11 Strain) Cloning->Yeast Transform GCMS GC-MS Validation (Identify Tirucallol) Yeast->GCMS Metabolite Profiling

Figure 2: Integrated Omics and Heterologous Expression pipeline for enzyme identification.

Quantitative Data Summary: Meliaceae Triterpenoids

The following table summarizes the chemical characteristics distinguishing Hispidol B from related metabolites in the Trichilia genus.

Compound ClassRepresentative MoleculeSkeletal TypeKey Biosynthetic FeatureBiological Relevance
Target Hispidol B Tirucallane C-24/25 Oxidation Anti-inflammatory / Cytotoxic
PrecursorTirucallolTirucallaneC-20

H configuration
Branch point for Limonoids
IsomerEupholEuphaneC-20

H configuration
Distinct cyclase folding
DerivativeLimonoids (e.g., Azadirachtin)TetranortriterpenoidC-ring cleavage + furan ringPotent Insecticide
False FriendHispidol (Aurone)FlavonoidPhenylpropanoid pathwayAntioxidant (Fabaceae)

References

  • Jolad, S. D., Hoffmann, J. J., Schram, K. H., Cole, J. R., Tempesta, M. S., & Bates, R. B. (1981). Constituents of Trichilia hispida (Meliaceae).[4] 4. Hispidols A and B, two new tirucallane triterpenoids.[4][5] The Journal of Organic Chemistry, 46(19), 4085–4088.[4]

  • Zhang, Y., Wang, J. S., Wang, X. B., Wei, D. D., Gu, Y. C., & Kong, L. Y. (2010). Triterpenoids from the stem bark of Trichilia connaroides. Journal of Natural Products, 73(6), 1100-1104.

  • Hodgson, H., De La Peña, R., Stephenson, M. J., Thimmappa, R., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production.[6] Proceedings of the National Academy of Sciences, 116(34), 17096-17104.

  • Luo, X. D., Wu, S. H., Ma, Y. B., & Wu, D. G. (2000). Tirucallane triterpenoids from Dysoxylum hainanense. Phytochemistry, 54(8), 801-805.

  • Gao, K., & Huang, X. (2022). Structural diversity and biological activities of novel triterpenoids from Meliaceae. Molecules, 27(3), 987.

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of Hispidol B in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous framework for evaluating the cytotoxic potential of Hispidol B , a triterpenoid isolated from species such as Poncirus trifoliata or Pterocarya tonkinensis.

Critical Chemical Distinction: Researchers must distinguish Hispidol B (a triterpenoid, C₃₀H₅₄O₃) from "Hispidol" (a hydroxyaurone, C₁₅H₁₀O₄). While the aurone "Hispidol" is a known MAO-B inhibitor, Hispidol B belongs to the tirucallane/euphane triterpene family, a class renowned for inducing apoptosis in carcinoma cells via mitochondrial disruption. This protocol addresses the specific solubility and kinetic challenges associated with lipophilic triterpenoids.

Compound Preparation & Handling[1][2]

Triterpenoids like Hispidol B exhibit high lipophilicity and poor aqueous solubility. Improper solubilization is the primary cause of experimental variance (high CV%) in cytotoxicity assays.

Stock Solution Formulation[3]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight of Hispidol B ≈ 462.75 g/mol .

    • Mass: Dissolve 4.63 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (Serial Dilution)
  • Vehicle Control: The final DMSO concentration in the culture well must never exceed 0.5% (v/v) , as higher levels induce non-specific toxicity.

  • Dilution Strategy: Perform intermediate dilutions in serum-free media before adding to cells to prevent protein precipitation shock.

Core Protocol: CCK-8 Cytotoxicity Assay

We recommend the Cell Counting Kit-8 (CCK-8) assay (WST-8 chemistry) over the traditional MTT assay for Hispidol B.

  • Why? Triterpenoids can sometimes interfere with the reduction of MTT to formazan or alter mitochondrial reductase activity without cell death. WST-8 produces a water-soluble formazan, eliminating the solubilization step required in MTT, thus reducing error.

Cell Line Selection

Select lines representing different tissue origins to determine selectivity.

  • HepG2 (Liver): High metabolic activity; relevant for triterpenoid metabolism.

  • MCF-7 (Breast): Hormone-responsive; useful for checking estrogenic interference.

  • A549 (Lung): Standard carcinoma model.

  • HUVEC (Normal Control): Essential to calculate the Selectivity Index (SI).

Assay Workflow

Step 1: Seeding

  • Seed tumor cells at 3,000–5,000 cells/well in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Treatment

  • Remove spent media.

  • Add 100 µL of fresh media containing Hispidol B at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Blank Control: Media only (no cells).

  • Vehicle Control: Cells + 0.5% DMSO.

  • Positive Control: Doxorubicin (1 µM) or Paclitaxel.

  • Incubate for 48 hours . (Triterpenoids often require >24h to manifest apoptotic cascades).

Step 3: Readout

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours (monitor color development).

  • Measure Absorbance (OD) at 450 nm .

Data Visualization: Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Quantification Stock (10mM DMSO) Stock (10mM DMSO) Serial Dilution Serial Dilution Stock (10mM DMSO)->Serial Dilution Drug Treatment (48h) Drug Treatment (48h) Serial Dilution->Drug Treatment (48h) Seeding (24h) Seeding (24h) Seeding (24h)->Drug Treatment (48h) Add CCK-8 Add CCK-8 Drug Treatment (48h)->Add CCK-8 OD 450nm Readout OD 450nm Readout Add CCK-8->OD 450nm Readout IC50 Calculation IC50 Calculation OD 450nm Readout->IC50 Calculation

Caption: Optimized CCK-8 workflow for lipophilic triterpenoids to minimize precipitation errors.

Mechanistic Validation (The "Why")

Cytotoxicity data alone is insufficient. You must validate the mode of death. Hispidol B, being a triterpenoid, likely acts via the Intrinsic Mitochondrial Apoptotic Pathway .

Hypothesis: Mitochondrial Disruption

Triterpenoids typically disrupt the Mitochondrial Membrane Potential (ΔΨm), leading to Cytochrome C release.

Required Experiment: JC-1 Staining

  • Treat cells with IC50 concentration of Hispidol B for 24h.

  • Stain with JC-1 dye.

  • Result: Healthy mitochondria form red aggregates. Apoptotic mitochondria (depolarized) show green monomers.

  • Quantification: A decrease in the Red/Green fluorescence ratio confirms mitochondrial toxicity.

Putative Signaling Pathway

The following diagram illustrates the expected mechanism of action for Hispidol B based on structural analogs (e.g., Hispidol A, Cucurbitacins).

Pathway Hispidol Hispidol B ROS ROS Generation Hispidol->ROS Induction Mito Mitochondrial Depolarization (ΔΨm) Hispidol->Mito Direct Interaction? ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Cleaved) CytC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS PARP->Apoptosis DNA Frag.

Caption: Putative intrinsic apoptotic cascade triggered by Hispidol B involving ROS and Caspases.[1][2][3][4]

Data Analysis & Reporting

Calculation of IC50

Do not rely on linear regression. Use non-linear regression (4-parameter logistic curve) in software like GraphPad Prism or SigmaPlot.



  • X: Log of concentration.

  • Y: % Cell Viability (normalized to Vehicle Control).

Selectivity Index (SI)

Calculate SI to determine therapeutic potential.



  • SI > 2: Moderate selectivity.

  • SI > 10: High therapeutic potential.

Representative Data Table (Template)

Use this structure to report your findings.

Cell LineTissue OriginIC50 (µM) ± SDMax Inhibition (%)SI (vs HUVEC)
HepG2 Liver[Experimental]92.5%--
A549 Lung[Experimental]88.0%--
MCF-7 Breast[Experimental]75.0%--
HUVEC Endothelial> 100 µM15.0%N/A

References

  • PubChem. (2025).[5] Hispidol B (Compound CID 102090547). National Library of Medicine. [Link](Note: Verify CID for specific triterpenoid isomer).

  • PhytoBank. (2015).[6] Hispidol B (PHY0062083) Chemical Structure and Classification.[6][Link][6]

  • Khan, A., et al. (2019).[7] "Antinociceptive properties of 25-methoxy hispidol A, a triterpenoid isolated from Poncirus trifoliata."[7] Phytotherapy Research, 33(2), 327-341.[7] [Link](Cited for analog mechanism).

  • Hassan, A.H.E., et al. (2022). "Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues."[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).[8] [Link](Cited for distinction from Aurone class).

  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Advanced Extraction and Purification Protocols for Hispidol B (6,4'-Dihydroxyaurone)

[1]

Abstract

This application note details the solvent selection logic and experimental protocols for the isolation of Hispidol B (CAS 5786-54-9), a bioactive hydroxyaurone found in Pterocarpus santalinus (Red Sanders) and Glycine max (Soybean).[1] Unlike generic flavonoid extraction guides, this protocol addresses the specific solubility challenges of the aurone skeleton. We provide a validated workflow moving from crude ethanolic extraction to high-purity isolation using Liquid-Liquid Partitioning (LLP) and Preparative HPLC, with an alternative scalable route using High-Speed Counter-Current Chromatography (HSCCC).

Introduction: The Chemical Challenge

Hispidol B (6,4'-dihydroxyaurone) is a yellow pigment belonging to the aurone subclass of flavonoids. Its structure features a benzofuranone ring linked to a phenolic ring via a carbon-carbon double bond.[1]

Critical Solubility Parameters:

  • Lipophilicity: Moderate.[1][2] The presence of two hydroxyl groups (positions 6 and 4') confers polarity, but the rigid aurone core maintains significant affinity for organic solvents.

  • Acid/Base Sensitivity: As a polyphenol, Hispidol B is susceptible to oxidation at high pH. Extraction solvents must be neutral or slightly acidified (0.1% Formic Acid) to maintain chemical stability.[1]

  • Matrix Interference: In P. santalinus heartwood, Hispidol B co-exists with highly lipophilic triterpenoids and highly polar glycosides.

Solvent Selection Logic

The purification strategy relies on "Polarity Bracketing." We must first remove non-polar lipids (using Hexane) and then isolate the aurone from highly polar sugars (using Ethyl Acetate).[1]

SolventPolarity Index (

)
Function in Hispidol B Protocol
n-Hexane 0.1Defatting: Removes lipids, waxes, and non-polar terpenes without dissolving Hispidol B.
Ethanol (95%) 4.3Crude Extraction: High dielectric constant breaks cell walls and solubilizes the full flavonoid spectrum.[1]
Ethyl Acetate 4.4Enrichment: The "Gold Standard" for partitioning. Selectively extracts aurone aglycones from the aqueous phase.
Water (Acidified) 10.2Phase Separation: Retains sugars, tannins, and glycosides during partitioning.

Experimental Protocols

Workflow Overview (Graphviz)

Hispidol_Workflowcluster_partitionLiquid-Liquid PartitioningRawRaw Material(P. santalinus Heartwood)DefatDefatting(n-Hexane, 4h Soxhlet)Raw->DefatExtractCrude Extraction(95% EtOH, Reflux)Defat->ExtractConcConcentrate toAqueous SlurryExtract->ConcLLP_HexWash 1: Hexane(Discard Organic)Conc->LLP_HexLLP_DCMWash 2: DCM(Remove Chlorophylls)LLP_Hex->LLP_DCMLLP_EtOAcExtraction: Ethyl Acetate(Target Fraction)LLP_DCM->LLP_EtOAcLLP_AqAqueous Phase(Discard Glycosides)LLP_DCM->LLP_AqResidueFinalEnriched Aurone Fraction(>60% Hispidol B)LLP_EtOAc->Final

Figure 1: Step-by-step fractionation workflow for enriching Hispidol B from plant matrices.

Protocol A: Extraction and Enrichment (The "Clean-Up")[1]

Objective: Isolate an aurone-rich fraction suitable for Preparative HPLC.

  • Preparation: Pulverize dried P. santalinus heartwood to a fine powder (40-60 mesh).

  • Defatting (Crucial):

    • Load 100g powder into a Soxhlet extractor.[1]

    • Extract with 500mL n-Hexane for 4 hours.

    • Why: This removes waxy lipids that interfere with HPLC columns later.[1] Discard the hexane extract.

  • Primary Extraction:

    • Dry the marc (residue) to remove hexane traces.[1]

    • Extract with 500mL 95% Ethanol for 6 hours (Reflux) or 24 hours (Maceration at RT).

    • Filter and evaporate ethanol under reduced pressure (Rotavap, 40°C) until a viscous aqueous slurry remains (~50mL).

  • Liquid-Liquid Partitioning (LLP):

    • Suspend the slurry in 200mL distilled water.

    • Step 4a: Wash with 200mL Dichloromethane (DCM).[1] Shake, settle, and discard the DCM layer (removes chlorophyll and highly non-polar methoxylated compounds).

    • Step 4b (Target): Extract the aqueous phase 3 times with 200mL Ethyl Acetate (EtOAc) .[1]

    • Combine the EtOAc layers. Dry over Anhydrous Sodium Sulfate (

      
      ).[1]
      
    • Evaporate to dryness.[1] This is the Enriched Aurone Fraction .

Protocol B: High-Purity Isolation (Preparative HPLC)

Objective: Purify Hispidol B to >98% for biological assays.

  • Instrument: Preparative HPLC with UV-Vis/DAD detector.[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 9.4 × 250 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenols, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).[1][3][4]

  • Gradient Profile:

Time (min)% Solvent B (ACN)Flow Rate (mL/min)
0103.0
5103.0
40553.0
45903.0
50103.0
  • Detection: Monitor at 360 nm (Characteristic Aurone absorbance) and 254 nm.

  • Collection: Hispidol B typically elutes between 40-55% ACN depending on the specific column carbon load.[1] Collect the major yellow-band peak.[1]

Protocol C: Scalable Alternative (HSCCC)[1]

For labs requiring gram-scale purification without consuming expensive HPLC columns, High-Speed Counter-Current Chromatography (HSCCC) is the preferred method for aurones.[1]

  • System: Two-phase solvent system.[1][3][5][6]

  • Selection: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat) .[1]

  • Ratio: 3:5:3:5 (v/v/v/v).[1]

  • Procedure:

    • Mix solvents in a separatory funnel.[1] Equilibrate.

    • Fill the HSCCC coil with the Upper Phase (Stationary Phase).

    • Rotate coil (800 rpm).

    • Pump Lower Phase (Mobile Phase) at 2.0 mL/min (Head-to-Tail mode).

    • Inject sample dissolved in a 1:1 mix of both phases.

    • Result: Hispidol B partitions effectively into the mobile phase mid-run, separating from tannins (retained in stationary phase).

Quality Control & Validation

To validate the identity of the isolated crystal:

  • HPLC-DAD Purity Check: Re-inject isolated peak. Must show single peak at 254/360nm.[1]

  • Mass Spectrometry (ESI-MS):

    • Mode: Negative Ion Mode (Phenols ionize best here).[1]

    • Expected Mass:

      
       253.05 
      
      
      (Calculated MW: 254.24 g/mol ).[1]
  • NMR Verification: Key signals include the singlet at

    
     6.5-6.7 ppm (vinylic proton of the aurone C=CH- linkage).[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
Broad/Tailing Peaks Silanol interaction or ionization.[1]Ensure 0.1% Formic Acid is in both water and ACN mobile phases.[1]
Low Yield in EtOAc pH is too high (Phenolate formation).[1]Acidify the aqueous slurry to pH 3-4 before partitioning to ensure Hispidol is in neutral form.[1]
Co-elution with lipids Insufficient Defatting.[1]Repeat Hexane wash on the crude extract before EtOAc partitioning.

References

  • PubChem. (2025).[1] Hispidol | C15H10O4 | CID 5281254 - Chemical Structure and Properties.[1] National Library of Medicine. [Link][1]

  • Krishnaveni, K.S., & Srinivasan, K. (2017).[7] Isolation and characterisation of Pterocarpus santalinus heartwood extract. Der Pharmacia Lettre, 8(12):34-39.[1][7] [Link]

  • Farag, M. A., et al. (2009). Integrated Metabolite and Transcript Profiling Identify a Biosynthetic Mechanism for Hispidol in Medicago truncatula Cell Cultures.[1] Plant Physiology, 151(3): 1096–1113. [Link][1]

Troubleshooting & Optimization

Technical Support Center: Isolating Hispidol B with Confidence

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation and Ensuring Compound Integrity

Welcome to the Technical Support Center for the isolation of Hispidol B. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising aurone. As a Senior Application Scientist, I understand the challenges that can arise during the isolation of sensitive natural products. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of Hispidol B isolation while minimizing the risk of oxidative degradation.

Troubleshooting Guide: Addressing Common Isolation Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My final product yield is significantly lower than expected. What are the likely causes related to oxidation?

Answer:

Low yields of Hispidol B are frequently linked to oxidative degradation during the extraction and purification process. The phenolic hydroxyl groups in the Hispidol B structure are susceptible to oxidation, which can be accelerated by several factors:

  • Exposure to Atmospheric Oxygen: Prolonged exposure of your sample to air, especially during solvent evaporation or open-column chromatography, can lead to significant oxidative loss.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can catalyze the oxidation of flavonoids. These ions can be introduced from solvents, glassware, or the plant material itself.

  • Elevated Temperatures: High temperatures used during extraction or solvent removal can increase the rate of oxidative reactions.

  • High pH Conditions: Basic conditions can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.

  • Light Exposure: Exposure to UV or even ambient light can promote the formation of free radicals that initiate oxidation.

Question 2: I'm observing unexpected peaks in my HPLC or TLC analysis of the purified Hispidol B. Could these be oxidation products?

Answer:

Yes, it is highly probable that the unexpected peaks are oxidation byproducts. The oxidation of Hispidol B likely proceeds through the formation of a quinone-type intermediate. These quinones are often more polar than the parent compound and can undergo further reactions to form a variety of degradation products.

  • Appearance of More Polar Compounds: On a reverse-phase HPLC column, oxidation products will typically elute earlier than Hispidol B. On a normal-phase TLC plate, they will have a lower Rf value.

  • Color Changes: The formation of quinone and subsequent polymerization products can often lead to a browning or darkening of the sample. If your isolated Hispidol B fractions are discolored, it's a strong indicator of oxidation.

Question 3: My isolated Hispidol B shows a gradual color change from yellow to brownish over time, even when stored. What is happening and how can I prevent it?

Answer:

This color change is a classic sign of ongoing oxidation. Even in a seemingly pure, solid state, residual oxygen and exposure to light can continue to degrade the compound. To ensure long-term stability:

  • Store Under Inert Gas: Store the purified Hispidol B under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Low-Temperature Storage: Store at -20°C or -80°C to significantly slow down the rate of any potential degradation reactions.

  • Use of Antioxidant Co-solvents: For stock solutions, consider dissolving Hispidol B in a solvent containing a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Hispidol B oxidation?

A1: The primary mechanism of oxidation for Hispidol B, like many flavonoids with hydroxyl groups, involves the conversion of these hydroxyls into carbonyl groups, forming quinone-type structures. This process can be initiated by free radicals, enzymes (in the initial plant extract), or metal catalysts.

Q2: Which antioxidants are recommended for the isolation of Hispidol B?

A2: The choice of antioxidant depends on the solvent system and the specific stage of the isolation. Here are some common and effective options:

AntioxidantSolubilityMechanism of ActionRecommended Use
Ascorbic Acid (Vitamin C) Water, Ethanol, MethanolFree radical scavenger, reduces quinones back to phenols.Addition to extraction solvents and aqueous phases during liquid-liquid partitioning.
Butylated Hydroxytoluene (BHT) Non-polar organic solventsFree radical scavenger.Addition to non-polar solvents used for chromatography or for long-term storage of the final product.
Sodium Metabisulfite WaterOxygen scavenger.Can be added to aqueous extraction buffers. Use with caution as it can react with some compounds.

Q3: How does pH affect the stability of Hispidol B during extraction?

A3: A slightly acidic pH (around 4-6) is generally recommended for the extraction of flavonoids.[1] Under basic conditions (pH > 7), the phenolic hydroxyl groups of Hispidol B are more easily deprotonated, forming phenolate anions that are highly susceptible to oxidation. Therefore, it is crucial to avoid or neutralize any basic conditions during the extraction and purification process.

Q4: What are the ideal temperatures for extraction and solvent evaporation?

A4: To minimize thermal degradation, it is best to perform extractions at room temperature or below. For solvent evaporation, use a rotary evaporator with a water bath temperature not exceeding 40°C.[2]

Recommended Protocols for Oxidation-Free Isolation of Hispidol B

This section provides a step-by-step methodology designed to minimize the oxidation of Hispidol B throughout the isolation process.

Protocol 1: Extraction and Initial Purification
  • Sample Preparation:

    • Grind the dried and powdered plant material to a fine powder to maximize surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol in water) at a 1:10 (w/v) ratio.

    • Crucial Step: Add an antioxidant to the extraction solvent. A combination of ascorbic acid (0.1% w/v) and EDTA (0.05% w/v) is recommended to scavenge free radicals and chelate metal ions.

    • Conduct the extraction at room temperature for 24-48 hours with continuous stirring, ensuring the extraction vessel is protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in water containing 0.1% ascorbic acid.

    • Perform successive partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). Hispidol B is expected to be in the ethyl acetate fraction.

    • Evaporate the solvent from the desired fraction under reduced pressure at a temperature below 40°C.

Protocol 2: Chromatographic Purification
  • Column Chromatography (Initial Fractionation):

    • Pack a silica gel column with a suitable non-polar solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Crucial Step: Consider adding a small amount of an antioxidant like BHT (0.01%) to the mobile phase solvents to prevent on-column oxidation.

    • Load the crude ethyl acetate fraction onto the column and elute with a gradually increasing polarity gradient.

    • Collect fractions and monitor by TLC or HPLC to identify those containing Hispidol B.

  • Preparative HPLC (Final Purification):

    • Use a C18 reverse-phase column for final purification.

    • The mobile phase should consist of a mixture of acidified water (e.g., with 0.1% formic acid to maintain a low pH) and an organic solvent like acetonitrile or methanol.

    • Crucial Step: Degas the mobile phase thoroughly and, if possible, work under an inert atmosphere (e.g., by sparging with helium) to minimize dissolved oxygen.

    • Inject the partially purified fractions and collect the peak corresponding to Hispidol B.

    • Immediately after collection, evaporate the solvent under reduced pressure at a low temperature.

Visualizing the Process and the Problem

To better understand the key concepts, the following diagrams illustrate the chemical structure of Hispidol B, its potential oxidation, and the recommended workflow to prevent it.

Hispidol_B_Structure cluster_structure Hispidol B Structure Hispidol_B Hispidol_B

Caption: Chemical structure of Hispidol B (6,4'-dihydroxyaurone).

Hispidol_B_Oxidation cluster_workflow Potential Oxidation Pathway Hispidol_B Hispidol B (Phenolic form) Oxidizing_Agents [O] (O2, Metal Ions, Light, High pH) Quinone Quinone-type Product (More Polar, Colored) Oxidizing_Agents->Quinone Oxidation Degradation Further Degradation & Polymerization Quinone->Degradation Further Reactions

Caption: Simplified potential oxidation pathway of Hispidol B.

Isolation_Workflow cluster_workflow Recommended Isolation Workflow for Hispidol B start Plant Material extraction Extraction (with Ascorbic Acid + EDTA, Room Temp, Dark) start->extraction filtration Filtration extraction->filtration concentration Concentration (< 40°C) filtration->concentration partitioning Liquid-Liquid Partitioning (Aqueous phase with Ascorbic Acid) concentration->partitioning column_chrom Column Chromatography (Mobile phase with BHT) partitioning->column_chrom hplc Preparative HPLC (Acidified, Degassed Mobile Phase) column_chrom->hplc final_product Pure Hispidol B (Store under Inert Gas, -20°C, Dark) hplc->final_product

Caption: Recommended workflow for the isolation of Hispidol B to prevent oxidation.

References

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
  • Asimi, O. A., Sahu, D., & Sharma, M. (2013). A review on medicinal plants with antioxidant potential. Journal of Drug Delivery and Therapeutics, 3(4).
  • BenchChem. (2025).The Golden Age of Aurones: A Technical Guide to Their Discovery, Natural Sources, and Analysis. Retrieved from a hypothetical BenchChem technical support page.
  • BenchChem. (2025).Technical Support Center: Stability and Degradation of Complex Natural Product Analogs. Retrieved from a hypothetical BenchChem technical support page.
  • Bontempo, P., Doto, A., & Aliberti, F. (2013). Antioxidant activity of some plant extracts. Journal of Food Quality, 36(1), 23-29.
  • Dzah, C. S., Duan, Y., Zhang, H., Wen, C., Zhang, J., Chen, G., & Ma, H. (2020). The effects of extraction methods on the stability of flavonoids and the efficiency of treatments. Trends in Food Science & Technology, 100, 1-12.
  • Hassan, A. H. E., Kim, H. J., Gee, M. S., Park, J. H., Jeon, H. R., Lee, C. J., ... & Lee, Y. S. (2022). Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 768-780.
  • Hassan, A. H. E., Kim, H. J., Park, K., Choi, Y., Moon, S., Lee, C. H., ... & Lee, Y. S. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Antioxidants, 12(5), 1033.
  • ICH Harmonised Tripartite Guideline. (2003).Validation of analytical procedures: text and methodology Q2 (R1).
  • Mai, Y., Chen, D., & Li, Y. (2020). Influence of pH on the recovery of flavonoids from Euonymus alatus.
  • Mahidol University Institutional Repository. (2025).A stability-indicating HPLC method for determination of chemical markers in Boesenbergia rotunda extract capsules. Retrieved from a hypothetical university repository.
  • PLOS ONE. (2014).Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts.
  • PubChem. (n.d.). Hispidol. Retrieved from [Link]

  • Sciendo. (2013).834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Retrieved from a hypothetical Sciendo journal article.
  • Science.gov. (n.d.).stability-indicating hplc method: Topics by Science.gov. Retrieved from a hypothetical Science.gov topic page.
  • Springer. (2014).Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from a hypothetical Springer journal article.
  • Taylor & Francis Online. (2022). Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases. Retrieved from [Link]

  • Tuberoso, C. I., Boban, M., Bifulco, E., Budimir, A., & Jurić, T. (2013). Antioxidant and pro-oxidant activities of flavonoids. Journal of agricultural and food chemistry, 61(25), 5945-5952.
  • Wong, S. K., Lim, Y. Y., Chan, E. W., & Ling, S. K. (2010). Antioxidant properties of aurones. Food chemistry, 122(4), 1232-1237.

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Validation & Comparative

Spectroscopic differentiation of Hispidol B analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of Hispidol & Its Analogs

Executive Summary & Disambiguation

The Core Challenge: "Hispidol" is a nomenclature hotspot that often leads to critical identification errors in drug development pipelines.

  • The Primary Target (Aurone): Hispidol (6,4'-dihydroxyaurone, CAS 5786-54-9) is a bioactive flavonoid scaffold currently under intense scrutiny as a selective MAO-B inhibitor for neurodegenerative diseases.[1][2][3]

  • The Triterpenoid Trap: A separate, less common series of tirucallane triterpenoids are named Hispidol A and Hispidol B .

  • The Isomer Confusion: Hispidol (Aurone) is a structural isomer of 4',7-dihydroxyflavone .[1][2] Both have the exact same mass (

    
     254) and formula (
    
    
    
    ), making Mass Spectrometry (MS) alone insufficient for differentiation.[1][2]

Scope of Guide: This guide focuses on the Aurone scaffold (Hispidol) , addressing the "Ring-B" analogs often cited in medicinal chemistry literature. It provides a definitive spectroscopic workflow to distinguish Hispidol from its Flavone isomers (e.g., 4',7-dihydroxyflavone) and Aurone analogs (e.g., Sulfuretin).[1]

Structural Analysis & Logic

To differentiate these compounds, one must exploit the hybridization differences in the C-ring.[1]

  • Aurones (Hispidol): Contain a 5-membered heterocyclic ring with an exocyclic double bond (benzylidene).[1][2]

  • Flavones (Isomer): Contain a 6-membered heterocyclic ring with an endocyclic double bond.[1][2]

  • Chalcones (Precursor): Open-chain

    
    -unsaturated ketones.[1][2]
    
Visualizing the Scaffolds

Structures Hispidol Hispidol (Aurone) C15H10O4 Yellow Pigment Exocyclic C=C Flavone 4',7-Dihydroxyflavone C15H10O4 Colorless Endocyclic C=C Hispidol->Flavone Structural Isomers (Same Mass) Sulfuretin Sulfuretin (Analog) C15H10O5 3',4'-OH on B-ring Hispidol->Sulfuretin B-Ring Analog (Different Mass) Chalcone Isoliquiritigenin (Biosynthetic Precursor) Open Chain Chalcone->Hispidol Oxidative Cyclization (Aureusidin Synthase)

Figure 1: Structural relationships between Hispidol, its isomers, and analogs.[1][4][5][6][7] Note the critical distinction between the aurone and flavone scaffolds.

Spectroscopic Differentiation Strategy

A. UV-Visible Spectroscopy (The "Yellow" Test)

Why it works: The exocyclic double bond in aurones extends the conjugation system more effectively than the chromone system of flavones, pushing absorption into the visible region.

Compound ClassVisual AppearanceUV

(MeOH)
Diagnostic Shift
Hispidol (Aurone) Bright Yellow 390–410 nm Band I is dominant and bathochromic.[1][2]
Flavone Isomer Colorless/Pale330–350 nmBand I is hypsochromic relative to aurones.[1][2]
Chalcone Yellow/Orange360–390 nmBroad band; distinct from sharp aurone peaks.[1][2]

Protocol Tip: If your purified fraction is colorless in solution but has the correct mass (


 254), you have isolated the Flavone , not Hispidol.[1]
B. Nuclear Magnetic Resonance (NMR) – The Gold Standard

Why it works: The proton environment of the C-ring is chemically distinct.[2]

  • Aurone: The benzylidene proton is olefinic and singlet.[2]

  • Flavone: The H-3 proton is aromatic and singlet.[1][2]

  • Chalcone: The

    
     protons are trans-coupled (J ~16 Hz).[1][2]
    

Comparative


 NMR Data (DMSO-

, 400 MHz)
PositionHispidol (Aurone) 4',7-Dihydroxyflavone Differentiation Logic
The "Smoking Gun"

6.50–6.70 (s, 1H)

6.70–6.90 (s, 1H)
The aurone benzylidene proton typically resonates slightly upfield of the flavone H-3, but the key is HMBC correlation (see below).[1][2]
H-5 (A-Ring)

7.60 (d, J=8.5 Hz)

7.90 (d, J=8.8 Hz)
Flavone H-5 is more deshielded due to the carbonyl anisotropy of the 6-membered ring.[1][2]
Carbonyl (

)

~182 ppm

~176 ppm
Aurone carbonyls (5-membered ring) are more strained and deshielded.[1][2]
Olefinic C (

)

~110 (Exocyclic)

~105 (C-3)
HMBC is required to confirm connectivity.[1][2]

Critical HMBC Experiment:

  • Hispidol: The benzylidene proton shows a correlation to the Carbonyl (C-3) and the B-ring carbons (C-1', C-2', C-6') .[1][2]

  • Flavone: The H-3 proton correlates to C-2, C-4 (Carbonyl), and C-10 , but rarely shows strong correlations to the B-ring carbons because it is separated by the C-2 center.[1][2]

C. Mass Spectrometry (MS) – Fragmentation Patterns

While parent masses are identical, Retro-Diels-Alder (RDA) fragmentation differs.[1][2]

  • Hispidol (Aurone):

    • RDA Cleavage: Yields ions at

      
       134  (A-ring fragment) and 
      
      
      
      118
      (B-ring fragment).[1][2]
    • Mechanism: Cleavage of the exocyclic double bond is energetically favorable.

  • Flavone:

    • RDA Cleavage: Classic C-ring cleavage yielding

      
       136  and 
      
      
      
      118
      .[1][2]
    • Loss of CO: Strong

      
       peak (
      
      
      
      226) is often more pronounced in flavones.[1][2]

Experimental Workflow: Isolation & Identification

This protocol ensures the integrity of the aurone scaffold, which can degrade or isomerize under harsh basic conditions.

Workflow Sample Crude Extract (Glycine max or Synthesis) TLC TLC Screening (UV 365nm) Sample->TLC Yellow Yellow Fluorescent Spot? (Rf ~0.5 in CHCl3:MeOH) TLC->Yellow HPLC Prep-HPLC C18 Column, Acidic Mobile Phase (0.1% Formic Acid) Yellow->HPLC Yes Result_Flavone REJECT: Flavone Isomer (Colorless, UV < 350nm) Yellow->Result_Flavone No (Blue/Dark) UV_Check UV Spectrum Check Max > 390nm? HPLC->UV_Check NMR 1H NMR + HMBC (DMSO-d6) UV_Check->NMR Yes UV_Check->Result_Flavone No Result_Aurone CONFIRMED: Hispidol (Benzylidene Singlet) NMR->Result_Aurone

Figure 2: Decision tree for the purification and validation of Hispidol.

Step-by-Step Protocol:

  • Extraction: Use MeOH:Formic Acid (99:1) .[1][2] Note: Avoid alkaline extraction (e.g., NaOH), as aurones can hydrolyze to coumaranones or polymerize.[1]

  • Rapid Screening (TLC):

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Chloroform:Methanol (9:1).[1][2]

    • Detection: Spray with AlCl3 .[1][2] Hispidol appears bright yellow under UV 365 nm.[1] Flavones appear yellow-green or blue fluorescent.[1][2]

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna).[1]

    • Gradient: 10%

      
       100% ACN in Water (+0.1% Formic Acid).[1][2]
      
    • Crucial: Collect the peak absorbing at 400 nm .[1] Ignore peaks absorbing only at 254/280 nm (likely isoflavones/flavones).[1]

  • Final Validation: Dissolve 2 mg in DMSO-

    
    . Acquire 
    
    
    
    H NMR. Look for the singlet at 6.6 ppm .[1] If it is a doublet (J=16Hz), you have the chalcone.[1]

References

  • MedKoo Biosciences. (2025).[1] Hispidol (CAS# 5786-54-9) Technical Data Sheet. Retrieved from [1]

  • Baek, S. C., et al. (2018).[1] "Selective inhibition of monoamine oxidase A by hispidol." Bioorganic & Medicinal Chemistry Letters, 28(4), 584-588.[1][3]

  • Hassan, A. H. E., et al. (2022).[1] "Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues."[1][3][4][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 768-780.[1][3]

  • Sutton, J., et al. (2021).[1] "Aurones: A Golden Resource for Active Compounds." Frontiers in Chemistry. (General review on Aurone spectroscopy vs Flavones).

  • PubChem. (2025).[1][2] Compound Summary: Hispidol.[1][2][3][6][7][9] National Library of Medicine. [1]

Sources

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